Dimethyl({[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl](phenyl)sulfamoyl})amine
Description
The compound Dimethyl({2-oxo-2-(4-phenylpiperazin-1-YL)ethylsulfamoyl})amine features a sulfamoyl backbone modified with a dimethylamine group, a 2-oxoethyl linker, and a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-21(2)28(26,27)24(19-11-7-4-8-12-19)17-20(25)23-15-13-22(14-16-23)18-9-5-3-6-10-18/h3-12H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZJIRNNEDZRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N’-phenylsulfamide typically involves multiple steps. One common method includes the reaction of N,N-dimethylsulfamide with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N’-phenylsulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-N’-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N’-phenylsulfamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N’-phenylsulfamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Piperazine-Sulfonamide Motifs
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine (CAS 941869-73-4)
- Structure : Replaces the 4-phenyl group on piperazine with 4-methoxyphenyl and simplifies the sulfamoyl group to a sulfonyl-ethylamine .
- Molecular Formula : C₁₃H₂₁N₃O₃S (MW 299.39 g/mol).
[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine (CAS 913247-58-2)
- Structure : Substitutes the sulfamoyl group with a thioether linkage and introduces a fluorine atom on the piperazine phenyl ring .
- Key Differences : The fluorine atom may enhance metabolic stability and binding affinity to aromatic π-systems in biological targets. The thioether linkage could alter electronic properties compared to sulfonamides.
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide
- Synthesis: Utilizes DMAP (4-dimethylaminopyridine) in dichloromethane under ultrasonication, a method applicable to sulfamoyl derivatives .
- Relevance : Demonstrates the feasibility of synthesizing complex sulfamoyl-piperazine hybrids via nucleophilic substitution or coupling reactions.
3-{2-oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione
Pharmacologically Active Piperazine Derivatives
(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine
- Comparison : While structurally distinct, the trifluoromethyl and fluorine substituents underscore the role of electronegative groups in enhancing bioactivity.
Table 1: Structural and Functional Comparison
Biological Activity
Dimethyl({2-oxo-2-(4-phenylpiperazin-1-YL)ethylsulfamoyl})amine is a complex organic compound notable for its potential biological activities, particularly in the realm of anticonvulsant properties. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a piperazine ring and a pyrimidinone core, which are characteristic of many biologically active molecules. The IUPAC name for this compound is 5,6-dimethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfany}-3,4-dihydropyrimidin-4-one. Its structural formula can be represented as follows:
Synthesis Methods
The synthesis typically involves multiple steps:
- Starting Materials : The synthesis begins with 5,6-dimethyluracil and 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone.
- Reaction Conditions : The reaction is conducted in dimethylformamide (DMF) at elevated temperatures to facilitate product formation.
- Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, which may modify its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A study conducted on various N-phenylacetamide derivatives demonstrated their efficacy in animal models of epilepsy using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) screening.
Key Findings from Case Studies
- Study on Anticonvulsant Activity :
- Methodology : Twenty-two new derivatives were synthesized and tested for anticonvulsant activity.
- Results : Most compounds showed effectiveness in at least one seizure model. The most active compounds were identified as having high efficacy in the 6-Hz psychomotor seizure test.
- Table of Results :
| Compound | MES Activity | scPTZ Activity | 6-Hz Activity |
|---|---|---|---|
| Compound 14 | Yes (100 mg/kg) | Yes (300 mg/kg) | Yes |
| Compound 17 | Yes (300 mg/kg) | No | Yes |
| Compound 23 | Yes (100 mg/kg) | Yes (100 mg/kg) | Yes |
- Structure-Activity Relationship (SAR) :
- The presence of specific functional groups was crucial for enhancing anticonvulsant activity.
- Compounds with fluorine substitutions showed increased metabolic stability and better central nervous system distribution.
The mechanism by which Dimethyl({2-oxo-2-(4-phenylpiperazin-1-YL)ethylsulfamoyl})amine exerts its biological effects likely involves interactions with neuronal voltage-sensitive sodium channels, altering neurotransmitter release and neuronal excitability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
